2-Ethyl-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-Ethyl-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring structure with an ethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H-1,3,2-benzodioxaphosphole typically involves the cyclocondensation reaction of 2,3-dihydroxy ethyl benzoate with aryl phosphorodichloridates. This reaction is carried out under heating and stirring conditions in a dry toluene-tetrahydrofuran solvent mixture in the presence of triethylamine . The reaction yields ethyl 2-(4-substituted phenoxy)-1,3,2-benzodioxaphosphole-4-carboxylate-2, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphospholes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-2H-1,3,2-benzodioxaphosphole include:
- 1,3,2-Benzodioxaphosphole
- 2,2,2-Trichloro-1,3,2-benzodioxaphosphole
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other benzodioxaphosphole derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
42451-42-3 |
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Molecular Formula |
C8H9O2P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-ethyl-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C8H9O2P/c1-2-11-9-7-5-3-4-6-8(7)10-11/h3-6H,2H2,1H3 |
InChI Key |
BJMPLMXKXACBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCP1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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